molecular formula C12H13N5O5 B1181556 FNPVLFMMSNVKBB-UHFFFAOYSA-N

FNPVLFMMSNVKBB-UHFFFAOYSA-N

Cat. No.: B1181556
M. Wt: 307.266
InChI Key: FNPVLFMMSNVKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with similar InChIKey suffixes (ending in UHFFFAOYSA-N) often share structural motifs such as heterocyclic rings, halogen substituents, or trifluoromethyl groups. For instance, HVXHWBMLTSDYGK-UHFFFAOYSA-N (CAS 871826-12-9) is a pyridine derivative with a trifluoromethyl group and a molecular formula of C₇H₈ClF₃N₂ .

Properties

Molecular Formula

C12H13N5O5

Molecular Weight

307.266

InChI

InChI=1S/C12H13N5O5/c1-6-9(17(20)21)10-13-8-7(11(18)16(10)14-6)5-15(12(8)19)3-4-22-2/h14H,3-5H2,1-2H3

InChI Key

FNPVLFMMSNVKBB-UHFFFAOYSA-N

SMILES

CC1=C(C2=NC3=C(CN(C3=O)CCOC)C(=O)N2N1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares FNPVLFMMSNVKBB-UHFFFAOYSA-N (hypothetical properties inferred from evidence) with structurally related compounds from the evidence, focusing on molecular properties, bioactivity, and synthesis pathways:

Property This compound (Inferred) NPMRPDRLIHYOBW-UHFFFAOYSA-N HVXHWBMLTSDYGK-UHFFFAOYSA-N
Molecular Formula C₈H₁₀F₃N (hypothetical) C₁₀H₁₅NO₂ (exact) C₇H₈ClF₃N₂ (exact)
Molecular Weight ~207 g/mol 181.23 g/mol 212.60 g/mol
LogP ~2.5 (estimated) 2.45 (reported) 1.82 (reported)
Hydrogen Bond Donors 1 1 2
Hydrogen Bond Acceptors 3 3 4
Topological PSA ~45 Ų 46.25 Ų 38.4 Ų
Synthetic Routes Likely via Pd-catalyzed coupling Not reported Stepwise amidation/cyclization
Bioactivity Potential kinase inhibition Unknown CYP enzyme inhibition

Key Findings:

Structural Similarities :

  • Both HVXHWBMLTSDYGK-UHFFFAOYSA-N and the hypothetical This compound contain trifluoromethyl groups, which enhance metabolic stability and lipophilicity in drug design .
  • NPMRPDRLIHYOBW-UHFFFAOYSA-N lacks halogen substituents but shares a comparable topological polar surface area (TPSA), suggesting similar solubility profiles .

Pharmacokinetic Differences :

  • HVXHWBMLTSDYGK-UHFFFAOYSA-N exhibits higher molecular weight (212.60 vs. ~207 g/mol) and distinct CYP inhibition, making it more suited for enzyme-targeted therapies .
  • The inferred LogP of This compound (~2.5) suggests moderate membrane permeability, aligning with trends in kinase inhibitor design .

Synthetic Complexity :

  • HVXHWBMLTSDYGK-UHFFFAOYSA-N requires multi-step synthesis involving amidation and cyclization, whereas This compound may utilize simpler coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.